

Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide

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Compound of Interest

Compound Name: Pentafluoroethane

Cat. No.: B1204445

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Introduction

Pentafluoroethane (CF₃CF₂H), also known as HFC-125, is a hydrofluorocarbon (HFC) with the chemical formula C₂HF₅.^[1] It is a colorless, non-flammable gas at standard conditions.^[1] Due to its properties, **pentafluoroethane** is widely used as a refrigerant, often as a component in blends like R-410A, and as a fire suppression agent in clean agent systems.^{[1][3]} Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a potent greenhouse gas.^[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification in atmospheric monitoring, and for quality control in its various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **pentafluoroethane**, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and its functional groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

The infrared spectrum of **pentafluoroethane**, a gas at room temperature, is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

- **Background Spectrum Acquisition:** A background spectrum is first collected. This is done by filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell. [5] This step is crucial to account for the absorbance of the instrument optics, atmospheric gases (like CO₂ and H₂O), and the gas cell windows, thereby providing a stable baseline.[5]
- **Sample Introduction:** The **pentafluoroethane** gas sample is then introduced into the gas cell at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam through the sample multiple times, can be used to achieve longer effective path lengths for detecting low concentrations.[5]
- **Data Acquisition:** The FT-IR spectrometer passes an infrared beam through the sample. The instrument's interferometer modulates the infrared radiation, and the resulting interferogram is detected.[5]
- **Data Processing:** A mathematical process called a Fourier transform is applied to the interferogram to convert it into a frequency-domain spectrum, which shows absorbance or transmittance as a function of wavenumber (cm⁻¹). [5] The sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Instrumentation Example:

- **Spectrometer:** Bruker IFS66V FT-IR spectrometer[7]
- **Detector:** Mercury Cadmium Telluride (MCT) detector[7]
- **Beamsplitter:** Potassium Bromide (KBr)[6]
- **Cell:** Multipass gas cell[6]
- **Resolution:** Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]

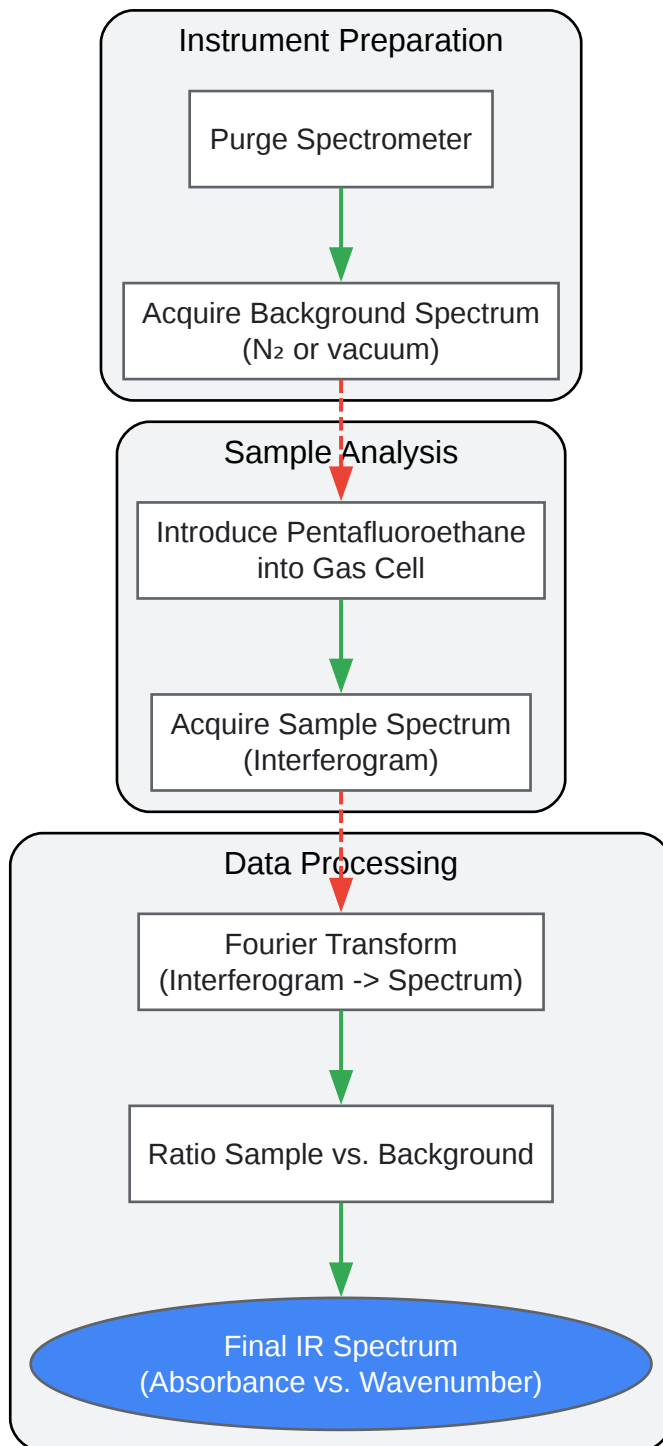
Data Presentation: Vibrational Frequencies

Pentafluoroethane has 18 fundamental vibrational modes. The table below summarizes the experimentally observed and calculated vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3002	Weak	C-H stretch	[9]
1392	Medium	C-H bend	[9]
1358	Medium	C-H bend	[9]
1310	Strong	CF ₃ asymmetric stretch	[9]
1225	Very Strong	CF ₃ asymmetric stretch	[9]
1199	Strong	CF ₃ symmetric stretch	[9]
1146	Strong	CF ₂ asymmetric stretch	[9]
1142	Strong	CF ₂ symmetric stretch	[9]
868	Weak	C-C stretch	[9]
727	Medium	CF ₂ wag	[9]
592	Weak	CF ₃ asymmetric bend	[9]
578	Medium	CF ₂ scissors	[9]
523	Weak	CF ₃ symmetric bend	[9]
420	Very Weak	CF ₃ rock	[9]
364	Very Weak	CF ₃ rock	[9]
250	Very Weak	CF ₂ wag	[9]
208	Very Weak	CF ₂ twist	[9]
75	Very Weak	Torsion	[9]

Visualization: IR Spectroscopy Workflow

Gas-Phase FT-IR Analysis Workflow

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Gas-Phase FT-IR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ^1H , ^{13}C , and ^{19}F . For fluorinated compounds like **pentafluoroethane**, ^{19}F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ^{19}F nucleus. [\[10\]](#)

Experimental Protocol: NMR Sample Preparation

Given that **pentafluoroethane** is a gas at room temperature (boiling point: $-48.5\text{ }^{\circ}\text{C}$), special care must be taken during sample preparation for solution-state NMR. [\[1\]](#)[\[11\]](#) The analysis is typically performed at low temperatures.

Methodology:

- **Solvent Selection:** A suitable deuterated solvent that remains liquid at low temperatures is chosen. Deuterated chloroform (CDCl_3) or acetone- d_6 are common choices. The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ^1H NMR spectrum.
- **Sample Condensation:** A known amount of the deuterated solvent (typically 0.6-0.7 mL) is added to a high-quality NMR tube. [\[12\]](#) The tube is then cooled in a cold bath (e.g., dry ice/acetone). **Pentafluoroethane** gas is carefully bubbled through the cold solvent or condensed directly into the tube until the desired concentration is reached.
- **Sealing:** The NMR tube must be securely sealed to prevent the sample from evaporating as it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for extended or high-temperature experiments, but for low-temperature work, a high-quality cap is often sufficient.
- **Analysis:** The prepared sample is then transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data

The structure of **pentafluoroethane** ($\text{CF}_3\text{-CHF}_2$) gives rise to distinct signals in ^1H , ^{13}C , and ^{19}F NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JHF) Hz	Assignment
~ 5.8 - 6.4	Triplet of Quartets (tq)	~ 45-55 Hz (^2JHF), ~ 5-7 Hz (^3JHF)	-CHF ₂

The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by the three vicinal fluorine atoms.

^{19}F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant	Assignment
~ -86	Doublet (d)	$^3\text{JFF} \approx 8 \text{ Hz}$	-CF ₃
~ -135	Quartet of Doublets (qd)	$^2\text{JFH} \approx 45\text{-}55 \text{ Hz}$, $^3\text{JFF} \approx 8 \text{ Hz}$	-CHF ₂

The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further into a doublet by the geminal proton.

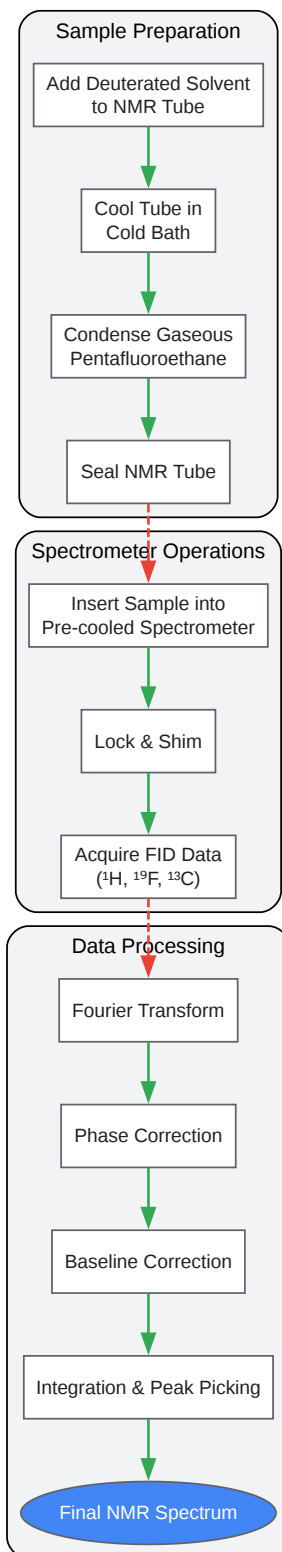
^{13}C NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JCF) Hz	Assignment
~ 118	Quartet of Triplets (qt)	$^1\text{JCF} \approx 280\text{-}290\text{ Hz}$, $^2\text{JCF} \approx 35\text{-}45\text{ Hz}$	-CF ₃
~ 110	Triplet of Quartets (tq)	$^1\text{JCF} \approx 240\text{-}250\text{ Hz}$, $^2\text{JCF} \approx 30\text{-}40\text{ Hz}$	-CHF ₂

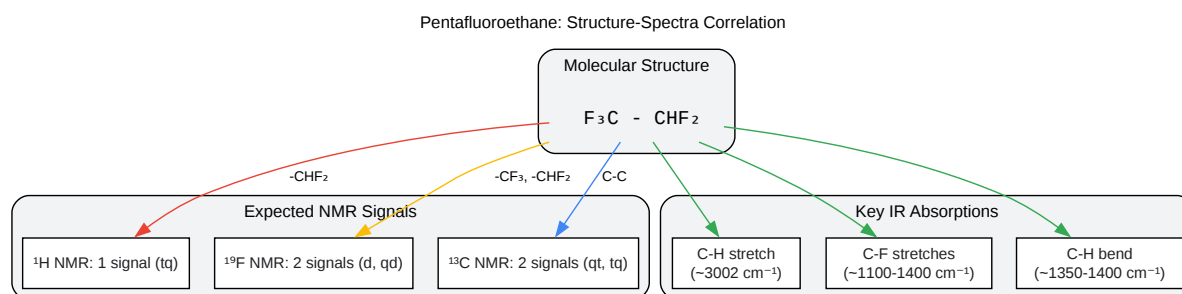
Each carbon is split by the fluorine atoms directly attached to it (^1J) and by the fluorine atoms on the adjacent carbon (^2J).

Visualization: NMR Analysis Workflow & Structural Correlation

Low-Temperature NMR Analysis Workflow

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Low-Temperature NMR Analysis Workflow



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Pentafluoroethane: Structure-Spectra Correlation

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